molecular formula C15H21NO3 B1642219 Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate CAS No. 850040-08-3

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

Cat. No.: B1642219
CAS No.: 850040-08-3
M. Wt: 263.33 g/mol
InChI Key: XEPZKCVKBIJDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the synthesis of receptor agonists and antagonists . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain receptors, leading to changes in downstream signaling pathways . These changes can impact gene expression, resulting in altered cellular functions and metabolic activities. The compound’s effects on cells can vary depending on the cell type and the specific pathways involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . This binding often involves interactions with key amino acid residues in the active site of the target protein. Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity or influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s metabolism may involve oxidation, reduction, or hydrolysis reactions, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its overall efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate typically involves the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. One common method involves the use of sodium borohydride as a reducing agent. The reaction is carried out in methanol at low temperatures (0°C) to ensure high selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale reduction reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: Further reduction can lead to the formation of different piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

    Reduction: Different piperidine derivatives depending on the extent of reduction.

    Substitution: Substituted piperidine derivatives with varying functional groups.

Scientific Research Applications

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: The precursor in its synthesis.

    Ethyl 1-benzyl-4-piperidinecarboxylate: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    Ethyl 1-benzyl-3-methylpiperidine-4-carboxylate: Substitution at the 3-position with a methyl group alters its chemical behavior.

Properties

IUPAC Name

ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPZKCVKBIJDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate (1.0 g, 3.8 mmol) in diethyl ether (50 mL) was treated with lithium aluminumhydride (150 mg, 3.9 mmol) at and −78° C. After stirring at −78° C. for 30 minutes, the mixture was allowed to warm to room temperature over 2 hours. The mixture was quenched with saturated ammonium chloride. Standard work-up gave a crude product which was purified via chromatography (SiO2, ethyl acetate:hexanes, 1:6) to provide the title compound. MS (EI, M+H)+264.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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